![molecular formula C27H23N3O4 B2447953 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 877657-25-5](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C27H23N3O4 and its molecular weight is 453.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds such as 4-aminopyrrolo[2,3-d]pyrimidine and thieno[3,2-d]pyrimidin-4-amines have been reported to target Mycobacterium tuberculosis. Another related compound, pyrido[2,3-d]pyrimidin-7(8H)-ones, has been synthesized as a Threonine Tyrosine Kinase (TTK) inhibitor .
Mode of Action
Thieno[3,2-d]pyrimidin-4-amines, a related compound, has been reported to inhibit cytochrome bd oxidase (cyt-bd) in mycobacterium tuberculosis . This suggests that the compound might interact with its targets by inhibiting their function, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of cyt-bd by thieno[3,2-d]pyrimidin-4-amines suggests that the compound might affect the energy metabolism of Mycobacterium tuberculosis
Pharmacokinetics
A study on pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are similar compounds, predicted that most of the synthesized compounds have good pharmacokinetics properties .
Result of Action
The inhibition of cyt-bd by thieno[3,2-d]pyrimidin-4-amines suggests that the compound might disrupt the energy metabolism of Mycobacterium tuberculosis, potentially leading to cell death.
Properties
CAS No. |
877657-25-5 |
|---|---|
Molecular Formula |
C27H23N3O4 |
Molecular Weight |
453.498 |
IUPAC Name |
2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C27H23N3O4/c1-18-11-13-20(14-12-18)30-26(32)25-24(21-9-5-6-10-22(21)34-25)29(27(30)33)17-23(31)28-16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,28,31) |
InChI Key |
XLJOEBQIQIVUJL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


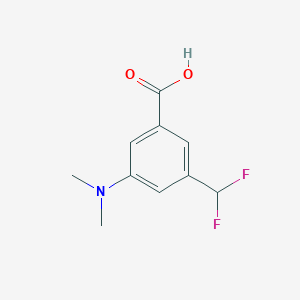
![N-(2-chlorobenzyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2447871.png)
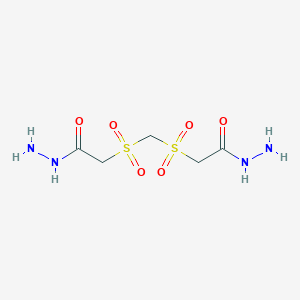

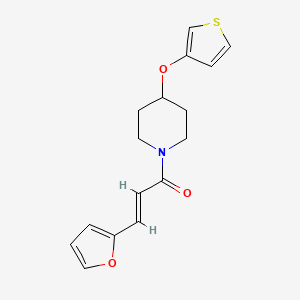
![N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447878.png)
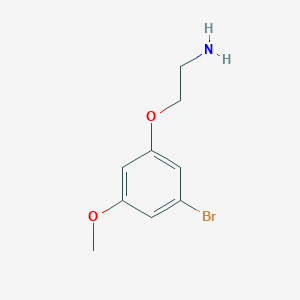
![N-(4-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447882.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2447883.png)

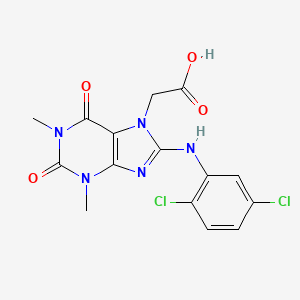
![Methyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2447890.png)
![3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2447892.png)
![methyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2447893.png)
